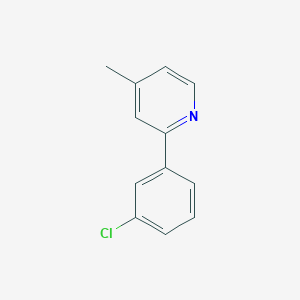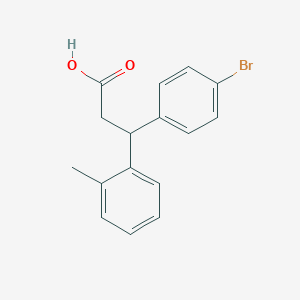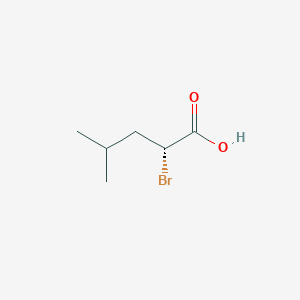![molecular formula C13H19N5 B8232100 N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232100.png)
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
概要
説明
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H19N5 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Selective Inhibitors Development
- Rheumatoid Arthritis Treatment : Derivatives of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine were synthesized as selective JAK1 inhibitors, potentially useful for treating rheumatoid arthritis (Chough et al., 2018).
Synthesis and Structure-Activity Relationship Studies
- Cholinesterase and Aβ-Aggregation Inhibitors : Synthesis of 2,4-disubstituted pyrimidine derivatives, including the this compound scaffold, revealed compounds that inhibit cholinesterase and amyloid-β aggregation, significant for Alzheimer's disease research (Mohamed et al., 2011).
Docking Studies and Method Development
- Synthesis Methodology : A facile synthesis method was developed for derivatives of this compound, demonstrating the compound's adaptability for further docking studies (Bommeraa et al., 2019).
Fungicidal Properties
- Agricultural Applications : Some derivatives of this compound were found to possess fungicidal properties, indicating potential applications in agriculture and plant protection (Тумкявичюс et al., 2013).
Antifolate and Antitumor Activity
- Cancer Research : Compounds derived from the this compound structure were synthesized and evaluated as dual inhibitors of key enzymes in cancer cell proliferation, showing promise as antitumor agents (Gangjee et al., 2005).
Psoriasis Treatment
- Inflammation and Pain Management : N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, including variations of the core compound, were identified as potent NF-κB inducing kinase inhibitors, useful in treating psoriasis (Zhu et al., 2020).
Antimicrobial Agents
- Microbial Resistance : Pyrrolo[2,3-d]pyrimidine derivatives demonstrated significant antimicrobial activity, suggesting potential in developing new antimicrobial agents (Mohamed et al., 2009).
特性
IUPAC Name |
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIARWQZLGCQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[[6-[(2-chlorophenyl)methylamino]-5-nitropyridin-2-yl]amino]acetate](/img/structure/B8232025.png)
![[2-(Tert-butylsulfamoyl)-4-fluoro-5-methylphenyl]boronic acid](/img/structure/B8232027.png)
![[2-(Tert-butylsulfamoyl)-4-methylphenyl]boronic acid](/img/structure/B8232034.png)
![Ethyl 1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]imidazole-2-carboxylate](/img/structure/B8232050.png)
![8-chloro-3-[(2,4-dimethoxyphenyl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B8232056.png)


![1-O-tert-butyl 2-O-methyl (2R,4R)-4-[6-chloro-2-(2-methylpropanoylamino)purin-9-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B8232071.png)


![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl] acetate](/img/structure/B8232099.png)
![N-(1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232108.png)
![N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232114.png)
